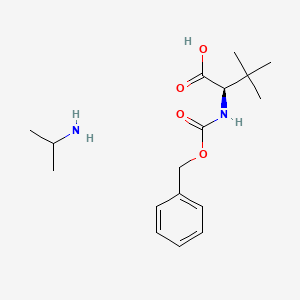![molecular formula C8H12O3 B2949586 1,8-Dioxaspiro[4.5]decan-4-one CAS No. 2137765-75-2](/img/structure/B2949586.png)
1,8-Dioxaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dioxaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C8H12O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Applications De Recherche Scientifique
1,8-Dioxaspiro[4.5]decan-4-one is used in several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and spiro compounds.
Medicine: It is involved in the synthesis of potent analgesic compounds and other pharmaceutical intermediates.
Industry: The compound is used in the production of liquid crystals and other industrial chemicals.
Safety and Hazards
“1,8-Dioxaspiro[4.5]decan-4-one” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact, wash with plenty of soap and water, and seek medical attention if irritation persists .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1,8-Dioxaspiro[4It’s known that this compound can be converted into a series of 5-alkoxytryptamine derivatives , which suggests that it may interact with receptors or enzymes involved in the serotonin and melatonin pathways.
Mode of Action
The exact mode of action of 1,8-Dioxaspiro[4It’s known that this compound can undergo a novel aromatization process to convert into a series of 5-alkoxytryptamine derivatives . These derivatives include serotonin, melatonin, and bufotenin, which are known to interact with various receptors in the nervous system, influencing mood, sleep, and other physiological processes.
Biochemical Pathways
The biochemical pathways affected by 1,8-Dioxaspiro[4.5]decan-4-one are likely related to the serotonin and melatonin pathways, given its conversion into 5-alkoxytryptamine derivatives . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, while melatonin is a hormone that regulates sleep-wake cycles. The downstream effects of these pathways can have significant impacts on physiological and psychological processes.
Result of Action
The molecular and cellular effects of 1,8-Dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin derivatives , it’s plausible that this compound could influence cellular processes related to mood regulation, sleep, and other physiological functions.
Action Environment
For instance, certain conditions might facilitate or hinder the compound’s conversion into 5-alkoxytryptamine derivatives .
Analyse Biochimique
Biochemical Properties
It is known to be used in the study of microwave-assisted reductive amination . It can also be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .
Cellular Effects
It is known that its derivative, 2,8-diazaspiro[4.5]decan-1-one, has been found to be an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key form of programmed necrotic cell death .
Molecular Mechanism
Its derivative, 2,8-diazaspiro[4.5]decan-1-one, has been found to inhibit RIPK1, a key driver of various inflammatory diseases .
Temporal Effects in Laboratory Settings
It is known to be used in a study of microwave-assisted reductive amination .
Metabolic Pathways
It is known to be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dioxaspiro[4.5]decan-4-one can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the spiro compound . The reaction conditions include:
Temperature: 110-132°C
Reaction Time: 1.5-4 hours
Solvent: Toluene
Catalyst: 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The crude product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
1,8-Dioxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of the oxygen atoms is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Solvents: Methanol, Chloroform, Ether.
Major Products Formed
Oxidation Products: Diketones
Reduction Products: Alcohols
Substitution Products: Various substituted spiro compounds.
Comparaison Avec Des Composés Similaires
1,8-Dioxaspiro[4.5]decan-4-one can be compared with other similar spiro compounds, such as:
1,4-Dioxaspiro[4.5]decane: Similar structure but lacks the ketone functionality.
1,6-Dioxaspiro[4.5]decane: Contains an additional oxygen atom in the ring structure.
4-Hydroxycyclohexanone Monoethylene Ketal: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific spiro structure and ketone functionality, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
IUPAC Name |
1,8-dioxaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXUUHNEGZJDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)

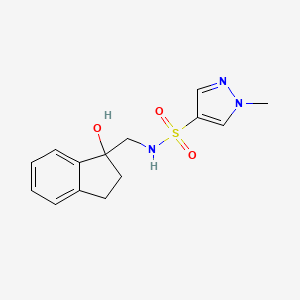
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)
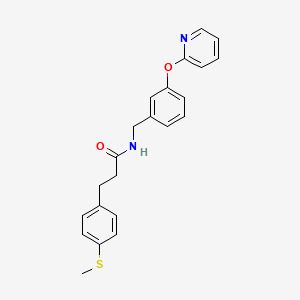
![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
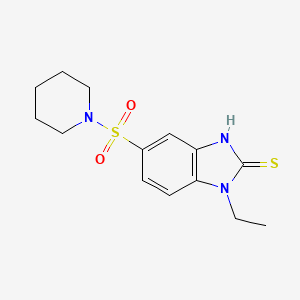
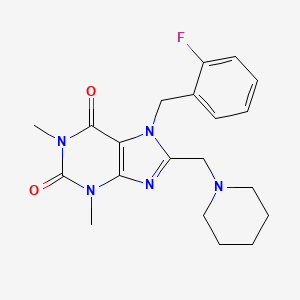
![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
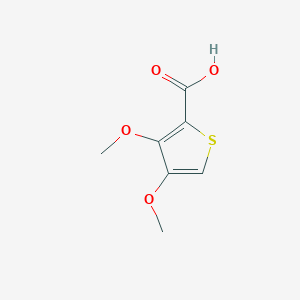
![4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2949525.png)
